picrasin B

概要

説明

. It belongs to the class of quassinoids, which are known for their bitter taste and various biological activities. Nigakilactone I has been studied for its antifeedant and insecticidal properties, particularly against the Diamondback Moth .

準備方法

化学反応の分析

Oxidation Reactions

Picrasin B undergoes oxidation at specific functional groups, primarily targeting hydroxyl and methoxy moieties. Key oxidation methods include:

The Saegusa oxidation is particularly notable for its role in synthesizing Δ²-picrasin B, a derivative with enhanced bioactivity .

Reduction Reactions

Reductive modifications are employed to simplify the tetracyclic framework or modify ketone groups:

Partial reduction of the C-11 ketone group in this compound has been utilized to generate analogs with retained insecticidal activity.

Comparative Reactivity of Quassinoids

The reactivity of this compound differs from other quassinoids due to its unique substitution pattern:

| Compound | Key Reactive Sites | Primary Modifications |

|---|---|---|

| This compound | C-11 ketone, Δ¹⁴,¹⁵ double bond | Oxidation, reduction, epoxidation |

| Quassin | C-2 hydroxyl, C-12 methoxy | Demethylation, glycosylation |

| Simalikalactone D | C-15 acetyloxy | Hydrolysis, acyl transfer |

These differences underscore the role of functional groups in directing reactivity .

科学的研究の応用

Pharmacological Applications

1.1 Anti-inflammatory Activity

Picrasin B exhibits significant anti-inflammatory properties. Research indicates that it can suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have demonstrated that this compound inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages, thus reducing inflammation-related damage .

1.2 Antioxidant Effects

The compound has shown potential as an antioxidant, helping to neutralize free radicals and reduce oxidative stress in cells. This property is beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

1.3 Anticancer Properties

This compound has been studied for its anticancer effects. It induces apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression . In particular, its ability to inhibit tumor growth and metastasis has been documented in several studies.

Insecticidal Applications

2.1 Antifeedant Activity

This compound displays notable insecticidal properties, particularly against pests like the Diamondback Moth (Plutella xylostella). It acts as an antifeedant, deterring insects from feeding on treated plants . This characteristic makes it a valuable candidate for developing eco-friendly pest control solutions.

2.2 Mechanism of Action

The insecticidal activity of this compound is attributed to its ability to disrupt the normal feeding behavior of pests. It interferes with their digestive processes, leading to reduced growth and survival rates .

Traditional Medicine

3.1 Historical Use

Traditionally, Picrasma quassioides has been used in herbal medicine to treat various ailments such as fever, gastrointestinal disorders, and infections. The presence of this compound contributes to these therapeutic effects through its anti-inflammatory and antimicrobial properties .

3.2 Modern Research Validation

Modern studies have validated many traditional uses of P. quassioides, confirming that compounds like this compound possess pharmacological activities that align with historical applications .

Summary Table of Applications

| Application Area | Description | Mechanism/Effect |

|---|---|---|

| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines | Suppresses NO production in macrophages |

| Antioxidant | Neutralizes free radicals | Protects cells from oxidative stress |

| Anticancer | Induces apoptosis in cancer cells | Activates caspases; modulates cell cycle |

| Insecticidal | Acts as an antifeedant against pests | Disrupts feeding behavior; reduces growth |

| Traditional medicine | Used for treating fever, infections, and gastrointestinal issues | Combines anti-inflammatory and antimicrobial effects |

Case Studies

5.1 In Vivo Studies on Anti-inflammatory Effects

A study involving BALB/c mice demonstrated that treatment with this compound significantly reduced skin lesions induced by allergens, indicating its potential for managing inflammatory skin conditions like atopic dermatitis .

5.2 Efficacy Against Agricultural Pests

Research conducted on the efficacy of this compound against the Diamondback Moth showed promising results, where treated plants exhibited reduced feeding damage compared to untreated controls .

作用機序

The mechanism of action of Nigakilactone I involves its interaction with various molecular targets and pathways. It exerts its insecticidal effects by disrupting the feeding behavior of insects, leading to their eventual death . In terms of its medicinal properties, Nigakilactone I modulates several signaling pathways, including those involved in inflammation and cancer progression . The exact molecular targets and pathways are still under investigation, but it is believed to affect key enzymes and receptors involved in these processes .

類似化合物との比較

Nigakilactone I is part of a larger family of quassinoids, which includes compounds like Nigakilactone N and Quassin . Compared to these similar compounds, Nigakilactone I is unique in its specific structure and biological activities. For instance, while Quassin is known for its strong bitter taste and use as a bittering agent, Nigakilactone I is more studied for its insecticidal and medicinal properties . Other similar compounds include various Nigakilactones (A, B, C, etc.), each with distinct structural features and biological activities .

生物活性

Picrasin B, a quassinoid compound derived from Picrasma quassioides, has garnered attention for its diverse biological activities. This article compiles findings from various studies to highlight the pharmacological potential of this compound, including its anti-inflammatory, anticancer, and insecticidal properties.

Chemical Structure and Properties

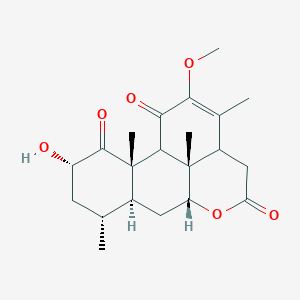

This compound, also known as Nigakilactone I, is characterized by its complex structure that includes a methoxy group and a lactone ring. Its chemical formula is , and it exhibits a molecular weight of approximately 344.4 g/mol. The compound is notable for its bioactivity against various biological targets.

1. Anti-Inflammatory Activity

Research indicates that this compound possesses significant anti-inflammatory properties. It exerts its effects by modulating inflammatory pathways:

- Mechanism of Action : this compound inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This inhibition occurs through the suppression of nuclear factor kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) pathways .

- Case Study : In vitro studies demonstrated that this compound reduced the production of nitric oxide (NO) in RAW 264.7 macrophages, with an IC50 value indicating effective suppression at concentrations ranging from 89.39 to >100 μM .

2. Anticancer Activity

This compound has shown promising results in cancer research:

- Mechanism of Action : The compound induces apoptosis in various cancer cell lines by increasing reactive oxygen species (ROS) levels and activating mitochondrial-dependent apoptotic pathways. It also inhibits cell proliferation and migration .

-

Case Studies :

- In studies involving HepG2 liver cancer cells, this compound was found to upregulate p21 gene expression, enhancing immune responses against tumors .

- Another study reported that this compound reduced the viability of cervical cancer cells by inducing apoptosis through the p38 MAPK signaling pathway .

3. Insecticidal Activity

This compound demonstrates insecticidal properties, particularly against pests like the Diamondback Moth:

- Mechanism of Action : It acts as an antifeedant, deterring feeding behavior in insects, which ultimately contributes to pest control .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound and their respective mechanisms:

Q & A

Basic Research Questions

Q. How can researchers identify and isolate Picrasin B from natural sources?

Methodological Answer: this compound is primarily sourced from Picrasma quassioides (D. Don) Benn. . Isolation involves solvent extraction (e.g., chloroform, dichloromethane) followed by chromatographic purification. Due to the lack of HPLC data , researchers should optimize column conditions (C18 reverse-phase) with UV detection at 210–280 nm, guided by its carbonyl and hydroxyl functional groups. Structural confirmation requires NMR and mass spectrometry, referencing its molecular formula (C21H28O6) and known spectral data .

Q. What are the initial steps to assess this compound’s biological activity in vitro?

Methodological Answer: Begin with cell-based assays targeting its documented bioactivity, such as cell division induction in Don lung cells . Use dose-response curves (0.1–100 µM) to determine IC50/EC50 values. Include positive controls (e.g., standard mitogens) and validate results via replication across ≥3 independent experiments. Ensure solubility in DMSO (<0.1% final concentration) to avoid solvent toxicity .

Q. What solubility and storage conditions are critical for this compound in experimental workflows?

Methodological Answer: this compound is soluble in chlorinated solvents (chloroform, dichloromethane) and polar aprotic solvents (DMSO, acetone) . For long-term stability, store lyophilized powder at 2–8°C in airtight, light-protected containers. Prepare working solutions fresh to minimize hydrolysis of its carbonyl and carboxyl groups. Verify compound integrity via TLC or LC-MS before critical experiments .

Advanced Research Questions

Q. How to design mechanistic studies to elucidate this compound’s molecular targets?

Methodological Answer: Combine transcriptomics (RNA-seq) and proteomics (pull-down assays) to identify binding partners or pathway alterations. Use CRISPR/Cas9 knockouts of candidate targets (e.g., cell cycle regulators) to validate functional relevance. Dose-time experiments (e.g., 6–48 hr exposures) can distinguish primary vs. secondary effects. Apply the PICOT framework to define Population (cell lines), Intervention (dose range), Comparison (vehicle/controls), Outcome (target expression), and Time (kinetic analysis) .

Q. How should researchers address contradictions in reported bioactivity across this compound studies?

Methodological Answer: Conduct meta-analyses to evaluate heterogeneity sources:

- Compare assay conditions (e.g., cell types, serum concentrations) .

- Assess batch-to-batch variability in compound purity via HPLC-UV .

- Use funnel plots to detect publication bias . Statistically reconcile discrepancies using mixed-effects models, reporting confidence intervals and p-values adjusted for multiple comparisons .

Q. What synthetic strategies are recommended for derivatizing this compound to enhance bioactivity?

Methodological Answer: Focus on modifying its hydroxyl and carboxyl groups via esterification or glycosylation. Employ computational docking (e.g., AutoDock Vina) to predict binding affinity changes. Validate derivatives using cytotoxicity assays (MTT/CCK-8) and ADMET profiling (e.g., microsomal stability). Document synthetic routes in detail, including reaction yields and spectroscopic characterization, adhering to journal guidelines for reproducibility .

Q. What systematic review methodologies are robust for evaluating this compound’s pharmacological potential?

Methodological Answer: Follow PRISMA guidelines and search multiple databases (PubMed, Web of Science, Embase) using Boolean terms: (“this compound” OR “C21H28O6”) AND (“pharmacology” OR “bioactivity”). Exclude non-peer-reviewed sources (e.g., ) . Use Cochrane risk-of-bias tools to assess study quality and GRADE criteria to evaluate evidence strength .

Q. Which statistical approaches are essential for validating this compound research findings?

Methodological Answer: Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For dose-response data, use nonlinear regression (four-parameter logistic model). Report effect sizes (Cohen’s d) and power analysis (β ≥ 0.8) to justify sample sizes. Address missing data via multiple imputation or sensitivity analyses .

特性

IUPAC Name |

(1S,2S,4S,6R,7S,9R,13R,17S)-4-hydroxy-15-methoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-ene-3,11,16-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-9-6-13(22)19(25)21(4)11(9)7-14-20(3)12(8-15(23)27-14)10(2)17(26-5)16(24)18(20)21/h9,11-14,18,22H,6-8H2,1-5H3/t9-,11+,12+,13+,14-,18+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESOKLRVLMVNMO-WCAPFRRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(=O)O3)C)OC)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26121-56-2 | |

| Record name | (2α)-2-Hydroxy-12-methoxypicras-12-ene-1,11,16-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26121-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。